8-amino-7-hydroxy-2,3-dimethyl-4H-chromen-4-one
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Overview
Description
8-amino-7-hydroxy-2,3-dimethyl-4H-chromen-4-one is a heterocyclic compound belonging to the chromen family. Chromenes are bicyclic oxygen-containing heterocycles with a benzene ring fused to a pyran ring. This compound is of significant interest due to its potential biological and pharmacological properties, including antioxidant, antimicrobial, and anticancer activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-amino-7-hydroxy-2,3-dimethyl-4H-chromen-4-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 7-hydroxy-4-methylcoumarin with an amine source can yield the desired compound. The reaction typically requires a solvent such as ethanol or methanol and a catalyst like hydrochloric acid or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
8-amino-7-hydroxy-2,3-dimethyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted chromen derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and as a potential therapeutic agent.
Medicine: Explored for its anticancer, antimicrobial, and antioxidant properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-amino-7-hydroxy-2,3-dimethyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its antimicrobial activity is linked to its ability to disrupt microbial cell membranes and inhibit essential enzymes. The anticancer activity is thought to involve the induction of apoptosis and inhibition of cell proliferation[4][4].
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4-methylcoumarin: Similar structure but lacks the amino group.
4-hydroxycoumarin: Lacks the amino and methyl groups.
6-amino-4H-chromen-4-one: Similar structure but lacks the hydroxyl and methyl groups.
Uniqueness
8-amino-7-hydroxy-2,3-dimethyl-4H-chromen-4-one is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
88973-13-1 |
---|---|
Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
8-amino-7-hydroxy-2,3-dimethylchromen-4-one |
InChI |
InChI=1S/C11H11NO3/c1-5-6(2)15-11-7(10(5)14)3-4-8(13)9(11)12/h3-4,13H,12H2,1-2H3 |
InChI Key |
HJWLBEFMDNFHBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC(=C2N)O)C |
Origin of Product |
United States |
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